molecular formula C18H16F2N2O2 B2384462 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-13-7

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No. B2384462
CAS RN: 941919-13-7
M. Wt: 330.335
InChI Key: MQIOXHNSKYQXLC-UHFFFAOYSA-N
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Description

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, also known as DFPB, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorination Techniques : The synthesis and application of fluorinated benzamides, such as 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, have been explored for their potent utility in medicinal chemistry. Fluorination techniques involve the introduction of fluorine atoms to organic molecules, enhancing their chemical stability, lipophilicity, and bioavailability. For instance, Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination represents a crucial methodology for the functionalization of benzamide derivatives, demonstrating the compound's relevance in synthetic chemistry (Wang, Mei, & Yu, 2009).

  • Nucleophilic Substitution Reactions : The unique electronic properties of fluorinated compounds like 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide enable them to undergo nucleophilic substitution reactions, facilitating the synthesis of complex organic structures. Such reactions are pivotal for developing novel therapeutic agents and materials with enhanced performance characteristics.

Material Science Applications

  • Polymer Synthesis : Fluorinated benzamides are instrumental in the synthesis of advanced polymers. Their incorporation into polymeric chains can result in materials with improved thermal stability, chemical resistance, and mechanical properties. These characteristics are essential for developing high-performance materials for various industrial applications, including coatings, films, and engineering plastics.

  • Organogelators : Fluorinated compounds, including benzamides, have been identified as effective organogelators. These materials can gelate organic solvents at low concentrations, resulting in thixotropic gels with potential applications in drug delivery systems, environmental remediation, and as components in electronic devices (Loiseau et al., 2002).

Biological Activity and Therapeutic Potential

  • Anticancer Activity : The structural motif of fluorinated benzamides, such as 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide, has been explored for its anticancer properties. Derivatives of this compound class have shown promising anti-proliferative effects against various cancer cell lines, highlighting their potential as novel anticancer agents (Soni et al., 2015).

  • Anti-inflammatory and Immunomodulatory Effects : Some benzamide derivatives exhibit significant anti-inflammatory and immunomodulatory activities, which could be beneficial for treating chronic inflammatory diseases. These effects underscore the potential of fluorinated benzamides in developing new therapeutic agents for conditions such as asthma and chronic obstructive pulmonary disease (Hatzelmann & Schudt, 2001).

Mechanism of Action

Target of Action

The primary target of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide is Factor Xa (FXa) . FXa is a crucial enzyme in the coagulation cascade, responsible for the conversion of prothrombin to thrombin. By inhibiting FXa, this compound can prevent thrombin generation and subsequent clot formation .

Mode of Action

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, preventing its interaction with its substrates and thereby inhibiting its activity . This compound has a high selectivity for FXa, with an inhibitory constant of 0.08 nM for human FXa .

Biochemical Pathways

By inhibiting FXa, 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide disrupts the coagulation cascade, reducing thrombin generation and ultimately preventing clot formation . This has downstream effects on various biochemical pathways involved in hemostasis and thrombosis .

Pharmacokinetics

This compound has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . The major circulating metabolite of this compound in humans is a sulfate conjugate of Ο-demethyl apixaban, which is inactive against human FXa .

Result of Action

The inhibition of FXa by 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide results in a reduction in thrombin generation . This leads to a decrease in clot formation, providing antithrombotic efficacy . Preclinical studies have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .

Action Environment

The action of 3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide can be influenced by various environmental factors. For instance, factors affecting its bioavailability and metabolism, such as diet, liver function, and concomitant medications, can impact its efficacy and safety

properties

IUPAC Name

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-15-8-7-12(10-16(15)20)18(24)21-13-4-3-5-14(11-13)22-9-2-1-6-17(22)23/h3-5,7-8,10-11H,1-2,6,9H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIOXHNSKYQXLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-difluoro-N-[3-(2-oxopiperidin-1-yl)phenyl]benzamide

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